2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a thiazole derivative. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . This specific compound is being investigated for clinical use in conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of this compound has been described in scientific literature . The yield was reported to be 58%, and the compound’s structure was confirmed using 1H NMR and 13C NMR .Molecular Structure Analysis
Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A study by Balandis et al. (2020) focused on synthesizing and investigating chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives for their binding affinity against recombinant human carbonic anhydrases. These derivatives exhibited low nanomolar affinity against cancer-related carbonic anhydrase IX, highlighting their potential in cancer therapy development. The incorporation of chloro groups enhanced the compounds' affinity, suggesting a promising direction for designing selective carbonic anhydrase inhibitors (Balandis et al., 2020).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) reported on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to "2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide". These complexes showed significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity in various cellular models. This underscores the compound's potential in developing novel chemotherapeutic agents targeting DNA interactions (González-Álvarez et al., 2013).
Antimalarial Activity
Silva et al. (2016) synthesized 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives linked to benzenesulfonamide moieties, which exhibited in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. The study highlights the potential of benzenesulfonamide derivatives in antimalarial drug development, showcasing the versatility of sulfonamide derivatives in medicinal chemistry (Silva et al., 2016).
Antitumor Evaluation
Rostom (2006) explored the antitumor activity of indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and sulfonylurea(-thiourea) pharmacophores. The study found several compounds with broad-spectrum antitumor activity, indicating the potential of such derivatives in cancer treatment. This research supports the therapeutic relevance of sulfonamide derivatives in oncology (Rostom, 2006).
Mechanism of Action
Target of Action
The compound, 2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit cox-1 , suggesting that this compound may also target COX-1.
Mode of Action
Thiazole derivatives have been reported to exhibit weak cox-1 inhibitory activity . This suggests that this compound may interact with COX-1, leading to its inhibition.
Properties
IUPAC Name |
2-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHQSGGPVWTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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